molecular formula C16H19N3O3 B5654588 N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5654588
M. Wt: 301.34 g/mol
InChI Key: PLVLZWFYEJCQRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide and related compounds involves multiple steps, including reactions of acid chlorides, hydrazides, and cyclodehydration processes. For instance, the reaction of acid chloride with α-aracyl(β-2-furyl)acrylic acid hydrazides in a high yield one-pot reaction leads to the formation of related pyridazinones (Hamad & Hashem, 2000). Additionally, the synthesis and characterization of similar triazol compounds have been detailed, involving NMR, IR, and X-ray single-crystal determination (Orek, Koparir, & Koparır, 2012).

Molecular Structure Analysis

Molecular geometry, vibrational frequencies, and chemical shift values of related compounds have been thoroughly analyzed using the density functional method (B3LYP) with the 6-31G(d) basis set. Such analyses show good agreement with experimental values, helping to confirm the molecular structure (Orek, Koparir, & Koparır, 2012).

Chemical Reactions and Properties

Reactions involving the N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide structure often include cyclization and reactions with a variety of reagents to form different heterocyclic compounds. For example, the reaction of styryl furyl ketone with thiocyanoacetamide leads to the formation of dihydropyridinethiones, which serve as precursors for the synthesis of several heterocyclic compounds (Attaby, 1998).

Physical Properties Analysis

While specific studies on the physical properties of N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide were not found, related compounds' physical properties can be inferred through synthesis and characterization reports, which include solubility, melting points, and crystal structures. For instance, crystal structure analysis through X-ray crystallography provides insights into the molecular orientation and solid-state packing of similar compounds (Mague et al., 2014).

Chemical Properties Analysis

The chemical properties of related compounds, such as reactivity, stability, and interaction with other chemical entities, are often explored through synthesis and reaction mechanism studies. For example, the synthesis of substituted pyridines and their reactions with cyanoacetic acid demonstrate the chemical versatility and reactivity of pyridazinone derivatives (Ibrahim & Behbehani, 2014).

properties

IUPAC Name

N-cyclohexyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15(17-12-5-2-1-3-6-12)11-19-16(21)9-8-13(18-19)14-7-4-10-22-14/h4,7-10,12H,1-3,5-6,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVLZWFYEJCQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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